molecular formula C21H26N2O5S B2596626 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005299-93-3

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2596626
CAS No.: 1005299-93-3
M. Wt: 418.51
InChI Key: ONDSOSOJVKYTPF-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with methoxy groups and a sulfonamide group, as well as a tetrahydroquinoline moiety.

Scientific Research Applications

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Preparation Methods

The synthesis of 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically begins with the preparation of the benzene ring substituted with methoxy groups, followed by the introduction of the sulfonamide group. The tetrahydroquinoline moiety is then synthesized and attached to the benzene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of certain enzymes, while the tetrahydroquinoline moiety may interact with receptor sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include:

    2,5-dimethoxybenzene-1-sulfonamide: Lacks the tetrahydroquinoline moiety, making it less complex.

    2,5-dimethoxy-N-(2-methylpropanoyl)benzene-1-sulfonamide: Similar structure but without the tetrahydroquinoline moiety.

    2,5-dimethoxy-1,4-benzenedicarboxaldehyde: Different functional groups but similar benzene ring substitution pattern . The uniqueness of 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide lies in its combined structural features, which contribute to its specific chemical and biological properties.

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)20-13-17(27-3)8-10-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDSOSOJVKYTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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